![molecular formula C27H25BrN2O3S B331283 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE](/img/structure/B331283.png)
5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound features a thiazolidinone core, substituted with various functional groups that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by the reaction of a thiourea derivative with an α-halo ketone under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species for substitution reactions.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or reduced thiazolidinone derivatives.
Substitution Products: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinone derivatives are often studied for their catalytic properties in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Antimicrobial Activity: Many thiazolidinone derivatives exhibit antimicrobial properties, making them candidates for drug development.
Enzyme Inhibition: Potential inhibitors of various enzymes, useful in biochemical research.
Medicine
Anti-inflammatory: Some derivatives have shown anti-inflammatory effects.
Anticancer: Research into their potential as anticancer agents.
Industry
Agriculture: Possible use as agrochemicals due to their biological activity.
Pharmaceuticals: Development of new drugs based on their biological properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE would depend on its specific biological activity. Generally, thiazolidinones may:
Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene Derivatives: Often studied for their antimicrobial and anticancer activities.
Imino Derivatives: Investigated for their enzyme inhibition properties.
Uniqueness
The unique combination of functional groups in 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C27H25BrN2O3S |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25BrN2O3S/c1-15-6-8-20(10-17(15)3)29-27-30(21-9-7-16(2)18(4)11-21)26(32)24(34-27)13-19-12-22(33-5)14-23(28)25(19)31/h6-14,31H,1-5H3/b24-13-,29-27? |
InChI Key |
XHCHWLIHCSFBGM-RLWKDQHPSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC(=C3O)Br)OC)S2)C4=CC(=C(C=C4)C)C)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C(=CC(=C3)OC)Br)O)/S2)C4=CC(=C(C=C4)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC(=C3)OC)Br)O)S2)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 6-(TERT-PENTYL)-2-[(3-PHENYLPROPANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B331200.png)
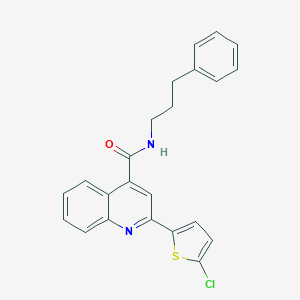
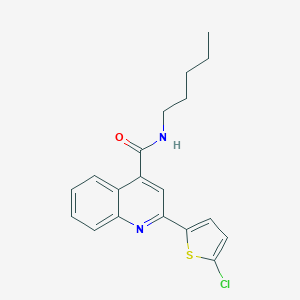
![2-[2-(allyloxy)phenyl]-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331207.png)
![10-acetyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331208.png)
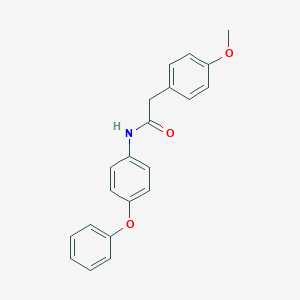
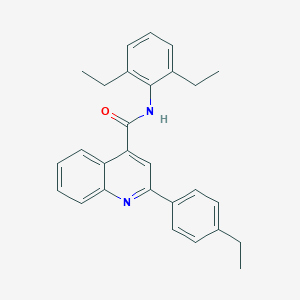
![4-(allyloxy)-N-(2-[4-(diethylamino)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide](/img/structure/B331218.png)
![Methyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B331219.png)
![2-(5-methyl-2-furyl)-N-[2-(4-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B331220.png)
![(2,6-Dimethylpiperidin-1-yl)[2-(4-ethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B331221.png)
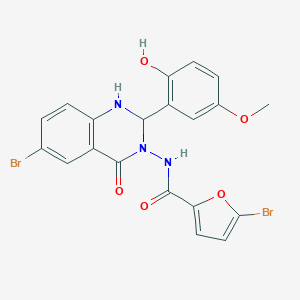
![7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL](/img/structure/B331223.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B331225.png)
